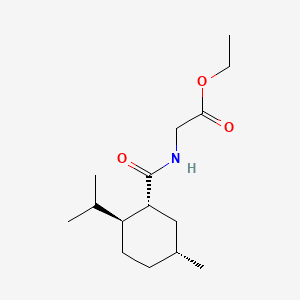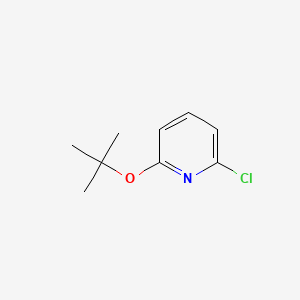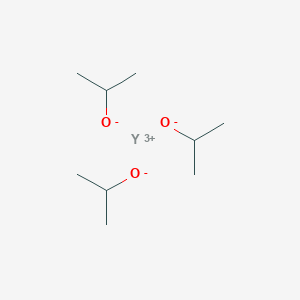
N-((EtoxiCarbonil)metil)-P-mentano-3-carboxamida
Descripción general
Descripción
N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide is a useful research compound. Its molecular formula is C15H27NO3 and its molecular weight is 269.38 g/mol. The purity is usually 95%.
The exact mass of the compound N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in water; slightly soluble in heptane; very slightly soluble in propylene glycol and ethyl acetatesoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Alcaloides
El compuesto sirve como un grupo activador y protector en la reacción de N-acil-Pictet–Spengler, la cual es fundamental para la síntesis de alcaloides de 1-benciltetrahidroisoquinolina . Esta doble funcionalidad simplifica las rutas sintéticas a estos alcaloides, los cuales son significativos debido a sus propiedades medicinales y presencia en muchos productos farmacéuticos.
Agente de Flotación en el Procesamiento de Minerales
En el campo del procesamiento de minerales, particularmente en la flotación de calcopirita, un mineral que contiene cobre, los derivados de este compuesto han demostrado mejorar las propiedades de espuma y exhibir una mayor afinidad a la calcopirita en comparación con otros tionocarbamatos . Esto mejora la eficiencia del proceso de flotación, el cual es crucial para la extracción de cobre.
Grupo Protector en Síntesis Orgánica
El grupo etoxiCarbonil dentro del compuesto actúa como un grupo protector durante la síntesis orgánica. Protege los grupos funcionales que podrían ser reactivos en ciertas condiciones, evitando así reacciones secundarias no deseadas y facilitando la transformación deseada .
Intermediario para Agentes Antiproliferativos
Los derivados del compuesto pueden servir como intermediarios en el desarrollo de agentes antiproliferativos. Aunque la actividad antiproliferativa directa puede no ser significativa, el marco estructural permite modificaciones adicionales para dirigirse a vías biológicas específicas .
Modificador en Catálisis
El compuesto se puede utilizar para modificar catalizadores en reacciones químicas. Al unirse al catalizador, puede alterar la ruta de reacción, aumentar la selectividad o mejorar la estabilidad del catalizador .
Investigación sobre Canales Iónicos
Si bien el compuesto en sí mismo puede no exhibir efectos notables en los canales catiónicos TPC2, sus derivados pueden ser intermediarios valiosos para nuevos derivados que se dirigen a los objetivos de los canales iónicos. Esto se basa en las relaciones estructura-actividad en quimiotipos relacionados .
Mecanismo De Acción
Target of Action
N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide is believed to primarily target the N-methyl-D-aspartate receptors (NMDARs), which play a central role in excitotoxic neuronal death caused by ischemic stroke . These receptors are a type of ionotropic glutamate receptors found in neurons .
Mode of Action
The interaction of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide with its targets involves antagonizing or inhibiting the action of the NMDARs . This inhibition is achieved by blocking the ion channel of the NMDARs, which is nonselective to cations . The opening and closing of the ion channel are primarily gated by ligand binding, and the current flow through the ion channel is voltage-dependent .
Biochemical Pathways
The action of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide affects several biochemical pathways. One of these is the excitotoxicity pathway, which involves alterations of glutamate receptors, mainly NMDARs, that are highly permeable to calcium and sodium ions . Another pathway is the degradation pathway of acephate, which involves the destruction of N-C, P-N, P-S, or P-O bonds .
Pharmacokinetics
It is known that compounds similar to it, such as ketamine, undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor and the compound is vulnerable to pharmacokinetic drug interactions .
Result of Action
It is believed that the inhibition of nmdars can lead to a decrease in excitotoxic neuronal death, which could potentially be beneficial in conditions such as ischemic stroke .
Propiedades
IUPAC Name |
ethyl 2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-5-19-14(17)9-16-15(18)13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3,(H,16,18)/t11-,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRCTWAPTXBPHW-FRRDWIJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CC(CCC1C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@@H]1C[C@@H](CC[C@H]1C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501134437 | |
| Record name | N-[[(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]carbonyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501134437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals or powder; Cool menthol aroma | |
| Record name | N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1754/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water; slightly soluble in heptane; very slightly soluble in propylene glycol and ethyl acetate, Soluble (in ethanol) | |
| Record name | N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1754/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
68489-14-5 | |
| Record name | N-[[(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]carbonyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68489-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068489145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]carbonyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501134437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-((ETHOXYCARBONYL)METHYL)-P-MENTHANE-3-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6CA504696 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the safety of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide for use in fragrances?
A: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide []. While the specific findings of this assessment are not detailed in the abstract, the existence of such an assessment suggests that the compound is being considered for use in fragrances and that its safety profile is under scrutiny.
Q2: How does the compound N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide contribute to the sensory experience of a fragrance?
A: While the provided research does not specifically focus on N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide's individual sensory properties, it is mentioned as a potential component in a refreshing powder composition []. This composition aims to enhance the cooling sensation of menthol without increasing its concentration. This suggests that N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide may act synergistically with menthol, potentially modulating its sensory perception or prolonging its cooling effect.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)













